molecular formula C10H10ClNO5 B2525580 1-Methoxyquinolin-1-ium perchlorate CAS No. 19411-52-0

1-Methoxyquinolin-1-ium perchlorate

Cat. No.: B2525580
CAS No.: 19411-52-0
M. Wt: 259.64
InChI Key: OBZMVHJAAAWIEK-UHFFFAOYSA-M
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Description

1-Methoxyquinolin-1-ium perchlorate is a chemical compound with the molecular formula C10H10ClNO5. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Methoxyquinolin-1-ium perchlorate typically involves the reaction of quinoline derivatives with methanol and perchloric acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxyquinolin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups, leading to the formation of diverse quinoline derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxyquinolin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxyquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may inhibit specific enzymes or bind to receptors, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

1-Methoxyquinolin-1-ium perchlorate can be compared with other quinoline derivatives, such as:

    Quinoline N-oxide: Similar in structure but with an oxygen atom bonded to the nitrogen.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinoline-2-carboxylic acid: Another derivative with different functional groups attached to the quinoline ring.

The uniqueness of this compound lies in its specific methoxy and perchlorate groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-methoxyquinolin-1-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NO.ClHO4/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZMVHJAAAWIEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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